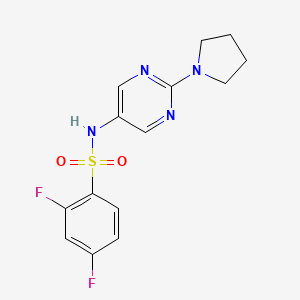

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O2S/c15-10-3-4-13(12(16)7-10)23(21,22)19-11-8-17-14(18-9-11)20-5-1-2-6-20/h3-4,7-9,19H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCOJUJEVCYPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-keto acids.

Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the fluorinated aromatic compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfonamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide as a candidate for anticancer therapy. Compounds with similar structural motifs have demonstrated significant activity against various cancer cell lines. For instance, research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-15 | 2.01 | Inhibition of cell cycle progression |

| Compound B | MCF-7 | 5.71 | Induction of apoptosis |

| This compound | Various | TBD | TBD |

Diabetes Treatment

The compound has also been investigated for its potential role in treating type 2 diabetes. Similar compounds have shown efficacy as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism . The inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels.

Case Study: Antitumor Activity

In a study evaluating the anticancer properties of various pyrimidine derivatives, researchers found that compounds structurally similar to this compound exhibited promising results against colon carcinoma cell lines . The presence of fluorine atoms was noted to enhance the bioactivity and selectivity towards cancer cells.

Case Study: Diabetes Research

Another relevant study focused on the synthesis and evaluation of DPP-IV inhibitors for diabetes treatment. The results indicated that certain derivatives showed high potency (IC50 values in the nanomolar range), suggesting that modifications similar to those found in this compound could lead to effective therapeutic agents for managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleotide-binding sites, while the sulfonamide group can interact with enzyme active sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with derivatives synthesized in a 2019 study (), which focused on quinoline-pyridine hybrids bearing the 2,4-difluorobenzenesulfonamide group. Key analogs include:

Key Comparisons :

- Core Structure: The target compound features a pyrimidine ring, whereas analogs 8d–8h incorporate a quinoline-pyridine-acrylamide backbone. This difference may alter π-π stacking interactions and binding affinities in biological systems.

- Substituent Effects: The pyrrolidin-1-yl group in the target compound is directly attached to the pyrimidine, whereas in 8f, it is part of an enone linker. This distinction impacts conformational flexibility and electronic distribution.

- Synthesis Yields : Analogs with bulkier substituents (e.g., piperidin-1-yl in 8g) showed lower yields (13%), suggesting steric hindrance during synthesis. Pyrrolidinyl-containing derivatives (8f: 24%) exhibited moderate efficiency.

Spectroscopic Data Insights

NMR Trends :

- Sulfonamide Proton : The SO₂NH proton in all analogs resonated near δ 10.05–10.12 ppm, consistent with strong deshielding due to the electron-withdrawing sulfonamide group.

- Heterocyclic Signals: Quinoline protons in 8d–8h appeared downfield (δ ~8.92–8.95 ppm), whereas pyrimidine protons in the target compound would likely exhibit distinct shifts dependent on substituent electronegativity.

- Carbonyl Groups: Enone carbonyl carbons in 8f–8h ranged from δ 187.5–188.2 ppm, reflecting subtle electronic variations from different amine substituents.

Biological Activity

2,4-Difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a fluorinated aromatic ring, a pyrimidine moiety, and a sulfonamide group. This structural arrangement is believed to contribute to its pharmacological properties.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can interact with enzyme active sites, inhibiting their activity.

- Receptor Modulation : The pyrimidine moiety may bind to nucleotide-binding sites, influencing cellular signaling pathways.

Antidiabetic Potential

Research has indicated that this compound may serve as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In vitro studies have shown that it exhibits potent inhibitory activity against DPP-IV with an IC50 value in the low nanomolar range (13 nM) . This suggests potential applications in the treatment of type 2 diabetes.

Anticancer Activity

Preliminary studies have also pointed towards cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant activity against colon carcinoma cells . Further investigations are necessary to elucidate its efficacy across different cancer types.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly impact biological activity. For example:

- Fluorination : The presence of fluorine atoms enhances lipophilicity and can improve binding affinity to target enzymes.

- Pyrrolidine Substitution : Variations in the pyrrolidine ring can alter pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- DPP-IV Inhibition Study :

- Cytotoxicity Assessment :

Data Tables

| Property | Value |

|---|---|

| IC50 against DPP-IV | 13 nM |

| Solubility | High |

| Oral Bioavailability | High |

| Plasma Protein Binding | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide?

- Methodology : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Suzuki-Miyaura coupling for introducing the pyrrolidine moiety (e.g., using Pd catalysts and boronic esters) .

- Sulfonamide formation via nucleophilic substitution between a sulfonyl chloride and an amine-substituted pyrimidine.

- Optimization : Temperature (60–80°C), solvent choice (DCM or THF), and reaction time (12–24 hrs) are critical for yield maximization (>70%) and minimizing by-products .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine environments at δ 110–120 ppm for NMR) .

- HRMS : Exact mass verification (e.g., [M+H] calculated for : 364.0752) .

- HPLC : Purity assessment (>98% by reverse-phase C18 column) .

Q. What preliminary biological assays are suitable for screening its activity?

- In Vitro Screening :

- Kinase inhibition assays (e.g., PI3K/mTOR targets) using fluorescence polarization or ADP-Glo™ kits .

- Cytotoxicity profiling (e.g., IC determination in cancer cell lines via MTT assays) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this sulfonamide derivative?

- X-ray Crystallography :

- Key parameters : Bond lengths (e.g., S–N: ~1.63 Å) and angles (e.g., C–S–O: ~106°) from analogous sulfonamide-pyrimidine structures .

- Example : Co-crystallization with bromodomains (e.g., BRD4) reveals binding modes via π-π stacking and hydrogen bonding .

Q. What strategies address contradictory data in biological activity across different assays?

- Data Contradiction Analysis :

- Assay validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity).

- Solubility adjustments : Use DMSO stock solutions ≤0.1% to avoid aggregation artifacts .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .

Q. How does the pyrrolidine-pyrimidine motif influence target selectivity?

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.